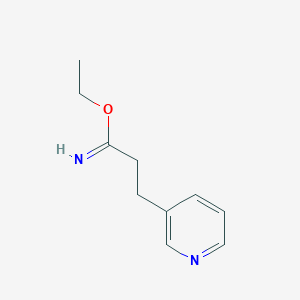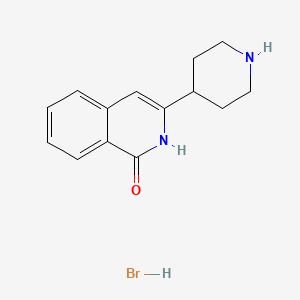
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Vorbereitungsmethoden
The synthesis of 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide can be achieved through various synthetic routes. One common method involves the use of multi-component reactions (MCRs) catalyzed by dual-functional ionic liquids . For example, aromatic aldehydes, anilines, and alkyl acetoacetates can be reacted under reflux conditions in ethanol to afford substituted piperidines . Another approach involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of [Rh(COD)(DPPB)]BF4 as a catalyst to form 3-arylpiperidines . These methods offer advantages such as high yields, short reaction times, and environmentally friendly conditions.
Analyse Chemischer Reaktionen
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles . For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can lead to the formation of piperidine derivatives . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide has several scientific research applications. In medicinal chemistry, piperidine derivatives are used as building blocks for designing drugs with various pharmacological activities . These compounds have been studied for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Additionally, piperidine derivatives are utilized in the synthesis of biologically active molecules and natural products .
Wirkmechanismus
The mechanism of action of 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating their activity . For example, piperidine-based compounds have been shown to inhibit enzymes such as cholinesterases, which are involved in the breakdown of neurotransmitters . The exact mechanism of action may vary depending on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide can be compared with other similar compounds, such as 1,4-disubstituted piperidines and piperidinones . These compounds share the piperidine core structure but differ in their substituents and functional groups. For instance, 1,4-disubstituted piperidines have been studied for their antimalarial activity and selectivity for resistant Plasmodium falciparum . Piperidinones, on the other hand, are known for their pharmacological applications and biological activity
Eigenschaften
Molekularformel |
C14H17BrN2O |
|---|---|
Molekulargewicht |
309.20 g/mol |
IUPAC-Name |
3-piperidin-4-yl-2H-isoquinolin-1-one;hydrobromide |
InChI |
InChI=1S/C14H16N2O.BrH/c17-14-12-4-2-1-3-11(12)9-13(16-14)10-5-7-15-8-6-10;/h1-4,9-10,15H,5-8H2,(H,16,17);1H |
InChI-Schlüssel |
VAHCSOOXWFFGMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC3=CC=CC=C3C(=O)N2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone](/img/structure/B12437945.png)
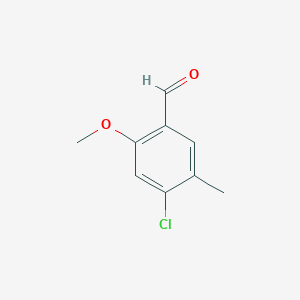
![2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B12437969.png)
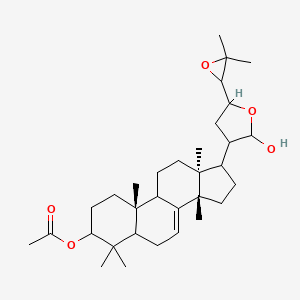
![3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)
![1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437977.png)
![1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12437983.png)
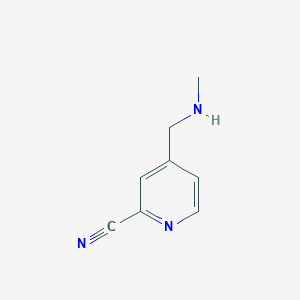
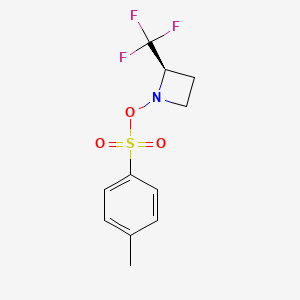

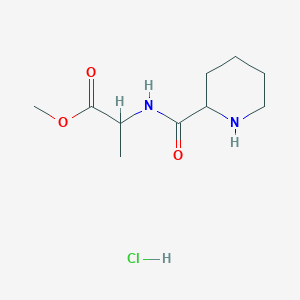
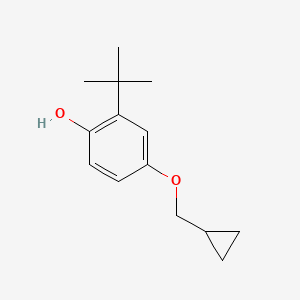
![1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12438017.png)
